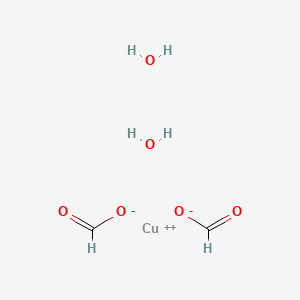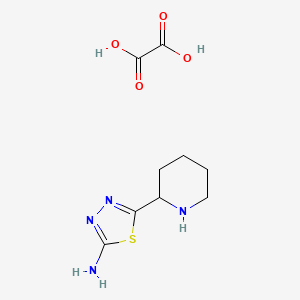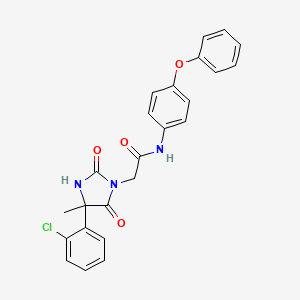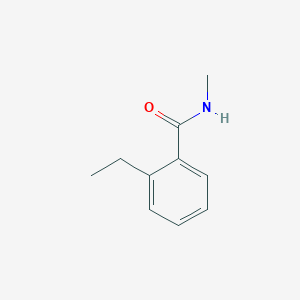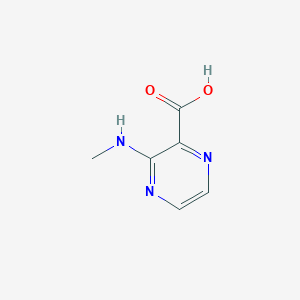![molecular formula C10H11F2N2Na4O13P3S B13113196 5'-Uridylicacid,4-thio-,anhydridewithP,P'-(difluoromethylene)bis[phosphonicacid],tetrasodiumsalt](/img/structure/B13113196.png)
5'-Uridylicacid,4-thio-,anhydridewithP,P'-(difluoromethylene)bis[phosphonicacid],tetrasodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt is a complex chemical compound with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt typically involves the reaction of 5’-Uridylic acid with P,P’-(difluoromethylene)bis[phosphonic acid] under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions for large-scale production, ensuring consistent quality and yield. The use of advanced equipment and technology, such as continuous flow reactors and automated systems, helps in achieving efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides .
Aplicaciones Científicas De Investigación
5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of 5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
5’-Uridylic acid: A nucleotide used as a monomer in RNA.
P,P’-(difluoromethylene)bis[phosphonic acid]: A compound used in the synthesis of various phosphonate derivatives.
Uniqueness
5’-Uridylic acid, 4-thio-, anhydride with P,P’-(difluoromethylene)bis[phosphonic acid], tetrasodium salt is unique due to its combined structural features, which confer distinct reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H11F2N2Na4O13P3S |
|---|---|
Peso molecular |
622.14 g/mol |
Nombre IUPAC |
tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate |
InChI |
InChI=1S/C10H15F2N2O13P3S.4Na/c11-10(12,28(18,19)20)29(21,22)27-30(23,24)25-3-4-6(15)7(16)8(26-4)14-2-1-5(31)13-9(14)17;;;;/h1-2,4,6-8,15-16H,3H2,(H,21,22)(H,23,24)(H,13,17,31)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |
Clave InChI |
KATPYMNMKKBLAH-ODQFIEKDSA-J |
SMILES isomérico |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


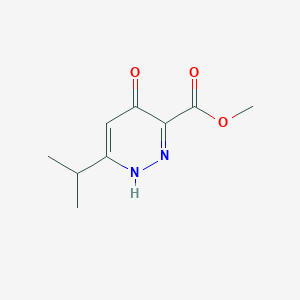


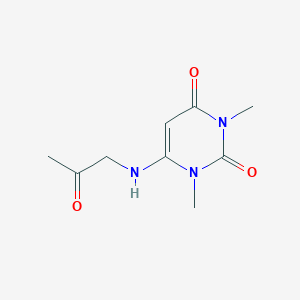
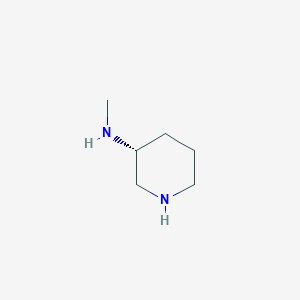
![7-(Difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13113168.png)
